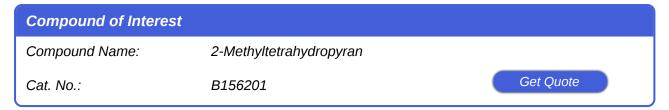


# Spectroscopic Data of 2-Methyltetrahydropyran: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyltetrahydropyran** (also known as 2-methyloxane), a heterocyclic compound of interest in various chemical and pharmaceutical applications. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. The information is structured to serve as a valuable resource for compound identification, characterization, and quality control.

#### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **2-Methyltetrahydropyran**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data

A complete, experimentally verified <sup>1</sup>H NMR dataset with full assignment of chemical shifts, multiplicities, and coupling constants for **2-Methyltetrahydropyran** is not readily available in publicly accessible databases. The expected chemical shifts for protons in similar cyclic ether environments are generally in the range of 3.4-4.5 ppm for hydrogens on carbons adjacent to the ether oxygen and 1.2-1.9 ppm for other ring protons.[1][2][3][4] The methyl group protons would be expected at a higher field (lower ppm). For precise structural elucidation, it is recommended to acquire experimental <sup>1</sup>H NMR data.



<sup>13</sup>C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of **2-Methyltetrahydropyran** in CDCl₃ shows distinct signals for each of the six carbon atoms.[5]

Carbon Atom	Chemical Shift (δ) in ppm
C2	72.8
C6	67.8
C4	32.7
C3	26.5
C5	23.4
СНз	22.1

#### Infrared (IR) Spectroscopy

The infrared spectrum of **2-Methyltetrahydropyran** is characterized by the presence of a strong C-O stretching vibration, a hallmark of ether compounds.[6][7]

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
2970 - 2850	C-H stretching (alkane)	Strong
1465	C-H bending (alkane)	Medium
1100 - 1050	C-O stretching (ether)	Strong

#### **Mass Spectrometry (MS)**

The electron ionization mass spectrum of **2-Methyltetrahydropyran** provides key information about its molecular weight and fragmentation pattern.[8]



m/z	Relative Intensity (%)	Assignment
100	~20	Molecular Ion [M]+
85	100	[M - CH <sub>3</sub> ] <sup>+</sup>
57	~80	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	~75	[C <sub>3</sub> H <sub>7</sub> ]+
41	~60	[C₃H₅] <sup>+</sup>

## **Experimental Protocols**

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and experimental requirements.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- · Sample Preparation:
  - Accurately weigh 5-10 mg of 2-Methyltetrahydropyran for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
  - For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.



- Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
- Data Acquisition:
  - ¹H NMR:
    - Set the spectral width (e.g., -2 to 12 ppm).
    - Use a standard pulse sequence (e.g., zg30).
    - Set the number of scans (typically 8-16 for a moderately concentrated sample).
    - Set an appropriate relaxation delay (e.g., 1-2 seconds).
  - o 13C NMR:
    - Set a wider spectral width (e.g., 0 to 220 ppm).
    - Use a proton-decoupled pulse sequence.
    - Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the solvent peak or an internal standard (TMS at 0.00 ppm).
  - Integrate the signals in the <sup>1</sup>H NMR spectrum.

#### Infrared (IR) Spectroscopy

Sample Preparation:



- Liquid Film (for neat liquids): Place a drop of 2-Methyltetrahydropyran between two salt plates (e.g., NaCl or KBr).
- Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl<sub>4</sub>, CS<sub>2</sub>). The concentration will depend on the path length of the cell.
- Instrument Setup:
  - Record a background spectrum of the empty sample holder (for liquid film) or the solventfilled cell.
- Data Acquisition:
  - Place the prepared sample in the instrument's sample compartment.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

#### **Mass Spectrometry (MS)**

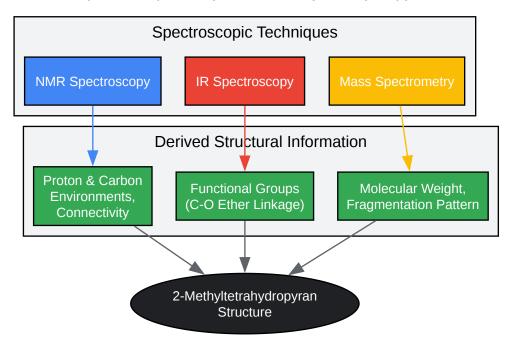
- Sample Introduction:
  - Introduce a small amount of 2-Methyltetrahydropyran into the mass spectrometer. For volatile liquids, a direct injection or a gas chromatography (GC) inlet system is commonly used.
- Ionization:
  - Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis:
  - The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).



- Detection:
  - The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of ethers often involves α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and the loss of alkyl radicals.[9][10]

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **2-Methyltetrahydropyran**.



Spectroscopic Analysis of 2-Methyltetrahydropyran

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Spectroscopic analysis workflow for **2-Methyltetrahydropyran**.



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